molecular formula C15H15N3O2S2 B2468001 (E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946206-29-7

(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

Cat. No.: B2468001
CAS No.: 946206-29-7
M. Wt: 333.42
InChI Key: FZCXSZBQXLGNFF-FOCLMDBBSA-N
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Description

(E)-3-Methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold fused with an isoxazole-carboxamide moiety. The (E)-configuration of the imine bond (C=N) in the benzothiazol-2(3H)-ylidene group is critical for its stereoelectronic properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

3-methyl-N-[3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-10-9-12(20-17-10)14(19)16-15-18(7-8-21-2)11-5-3-4-6-13(11)22-15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCXSZBQXLGNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Isoxazole-Carboxamide Derivatives

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () shares the isoxazole-carboxamide core but lacks the benzo[d]thiazole ring system. Crystallographic studies reveal planar geometry in the isoxazole-thiazole region, stabilized by intramolecular hydrogen bonding (N–H···N). In contrast, the target compound’s benzo[d]thiazole-imine system introduces conjugation, which may enhance π-π stacking interactions with biological targets .

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replaces the benzothiazole with a thiadiazole ring. Yields for this class (~70–80%) are comparable to benzothiazole derivatives, suggesting similar synthetic accessibility .

Benzothiazole Derivatives

N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide () substitutes the benzo[d]thiazole with a simpler thiazole ring. NMR data (δ 7.36–7.72 ppm for aromatic protons) indicate reduced aromatic shielding compared to the target compound’s fused benzo[d]thiazole system (δ 6.60–8.35 ppm in analogs) . The methylthioethyl group in the target compound may also confer higher metabolic stability than ethyl or allyl substituents .

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate () features a non-aromatic dihydrothiazole core.

Hybrid Heterocycles

(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide () replaces benzothiazole with benzimidazole. The imidazole’s basic nitrogen enhances solubility but may reduce CNS penetration compared to the thiazole’s sulfur atom, which is favorable for hydrophobic interactions .

ND-12024 (), an imidazo[2,1-b]thiazole-5-carboxamide, shares the carboxamide-thiazole motif but incorporates a trifluoromethylphenoxy group. The CF₃ group’s electron-withdrawing effects increase metabolic resistance, a feature absent in the target compound .

Key Comparative Data

Compound Core Structure Substituents Yield Key Spectral Data Biological Relevance
Target Compound Benzo[d]thiazole-isoxazole 3-(2-Methylthioethyl) N/A δ 6.60–8.35 (Ar-H, NMR) Potential kinase inhibition
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole None N/A Planar crystal structure Crystallography model compound
N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide Thiadiazole-isoxazole 3-Phenyl 70–80% IR 1606 cm⁻¹ (C=O) Enzyme inhibitor candidate
N-(4-Phenyl-3-ethylthiazol-2-ylidene)-benzamide Thiazole 3-Ethyl 75% δ 7.36–7.72 (Ar-H, NMR) Anticancer screening

Research Implications

  • Synthetic Accessibility : The target compound’s fused benzothiazole system requires multi-step synthesis (oxime cyclization, carboxamide coupling) compared to simpler thiazoles .
  • Structural Optimization : Hybridizing the benzo[d]thiazole core with electron-deficient rings (e.g., thiadiazole) could improve target selectivity .

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